molecular formula C10H12ClNO B12973352 5-(Amino(cyclopropyl)methyl)-2-chlorophenol

5-(Amino(cyclopropyl)methyl)-2-chlorophenol

Cat. No.: B12973352
M. Wt: 197.66 g/mol
InChI Key: BFSURDZTXQFIBT-UHFFFAOYSA-N
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Description

5-(Amino(cyclopropyl)methyl)-2-chlorophenol is an organic compound that features a cyclopropyl group, an amino group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(cyclopropyl)methyl)-2-chlorophenol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the amino group and chlorination. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(cyclopropyl)methyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenols.

Scientific Research Applications

5-(Amino(cyclopropyl)methyl)-2-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Amino(cyclopropyl)methyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1MQ: A compound with similar structural features but different biological activity.

    3-(5)-Aminopyrazoles: These compounds share the amino group and are used in similar synthetic applications.

    Pyridazines and Pyridazinones: These heterocyclic compounds have similar applications in medicinal chemistry.

Uniqueness

5-(Amino(cyclopropyl)methyl)-2-chlorophenol is unique due to its combination of a cyclopropyl group, an amino group, and a chlorophenol moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-[amino(cyclopropyl)methyl]-2-chlorophenol

InChI

InChI=1S/C10H12ClNO/c11-8-4-3-7(5-9(8)13)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2

InChI Key

BFSURDZTXQFIBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)Cl)O)N

Origin of Product

United States

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